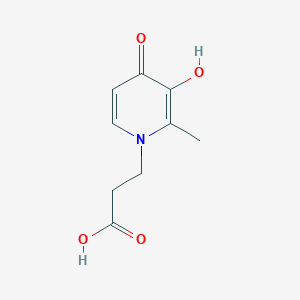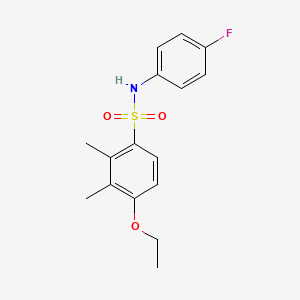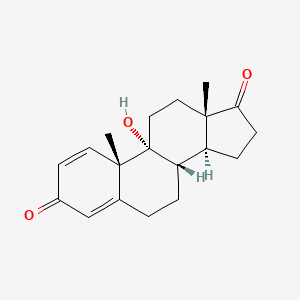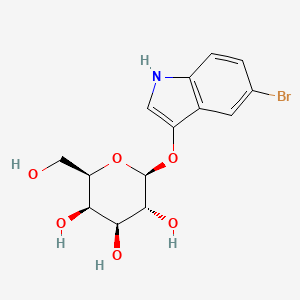
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Übersicht
Beschreibung
5-Bromo-3-indolyl beta-D-galactopyranoside , commonly known as X-Gal , is a chromogenic substrate used to detect the activity of beta-galactosidase . When this enzyme cleaves X-Gal, it produces an insoluble blue precipitate. X-Gal is widely employed in molecular biology and cloning applications, particularly for identifying lac+ bacterial colonies .
Synthesis Analysis
The synthesis of X-Gal involves the reaction of 3-indolyl-beta-D-galactopyranoside with bromine . The bromination occurs at the 5-position of the indole ring, resulting in the formation of 5-bromo-3-indolyl beta-D-galactopyranoside .
Molecular Structure Analysis
The molecular formula of X-Gal is C14H16BrNO6 , with a molecular weight of 374.18 g/mol . Its chemical structure consists of an indole ring linked to a galactopyranoside moiety. The bromine atom is attached to the 5-position of the indole ring .
Chemical Reactions Analysis
X-Gal serves as a substrate for beta-galactosidase , an enzyme commonly found in lac operon systems. When beta-galactosidase acts on X-Gal, it hydrolyzes the glycosidic bond between the galactopyranoside and the indole ring. This results in the release of galactose and the formation of an insoluble blue product (indigo-blue chromophore) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Enzyme Immunoassays and Immunocytochemistry
5-Bromo-3-indolyl-β-D-galactopyranoside is extensively used as a label in enzyme immunoassays and for immunocytochemistry. It is a good substrate for β-galactosidase, producing an intense blue product that is stable and insoluble in alcohol and water. This property makes it ideal for applications where visual identification of enzymatic activity is required (Rodig, 2020).
2. Detection of Bacterial β-Galactosidase
5-Bromo-3-indolyl-β-D-galactopyranoside is used in microbiology for detecting bacterial β-galactosidase activity. It's an effective substrate for this purpose, as demonstrated in studies comparing its performance with other substrates (James et al., 2000).
3. Gene Expression Detection in Embryos
In developmental biology, this chemical serves as a sensitive substrate for β-galactosidase in detecting gene expression in early developmental stages of mouse embryos. Its sensitivity and color compatibility make it useful in combination with other staining techniques (Kishigami et al., 2006).
4. Histochemical Demonstration in Muscle Tissue
5-Bromo-3-indolyl-β-D-galactopyranoside is utilized in histology for demonstrating β-galactosidase activity in muscle tissue. Its application in skeletal muscle tissue for both light and electron microscopy has been described, highlighting its role in detecting enzyme expression accurately in tissue studies (Gioglio et al., 2002).
5. Detection of Genotoxic Substances
In environmental research, 5-Bromo-3-indolyl-β-D-galactopyranoside is used for detecting genotoxic substances on thin-layer chromatography plates. This application is critical in environmental monitoring and safety assessments (Egetenmeyer & Weiss, 2017).
6. Enhanced Raman Scattering for Enzymatic Activity Detection
This compound also finds application in analytical chemistry. It has been used in a method based on surface-enhanced Raman scattering for identifying β-galactosidase activity in cellular substructures. This innovative approach allows rapid assessment of enzymatic activity, which can be crucial in various biochemical and medical research areas (Yu, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMATFDVHBYOS-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE | |
CAS RN |
97753-82-7 | |
| Record name | 5-Bromo-3-indolyl-beta-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097753827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



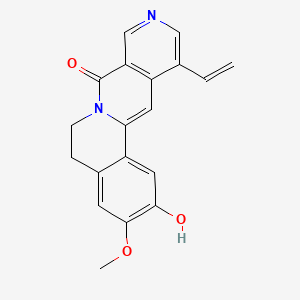
![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1211190.png)
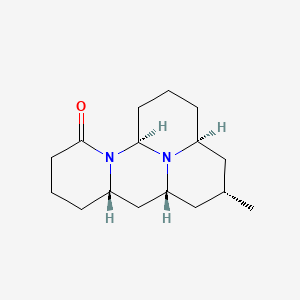
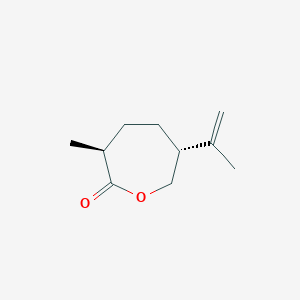
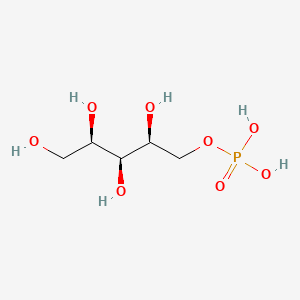
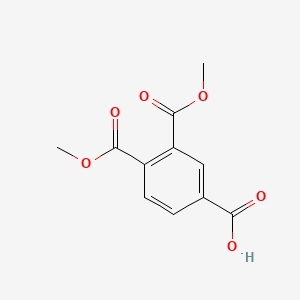
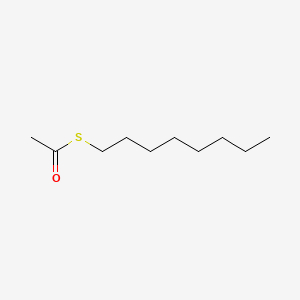
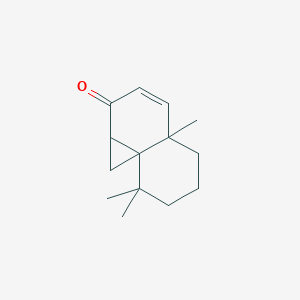
![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)
![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)
